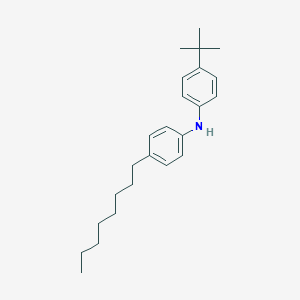

4-(tert-Butyl)-N-(4-octylphenyl)aniline

Description

Significance of Substituted Aniline (B41778) Derivatives in Organic Chemistry

Aniline, the simplest aromatic amine, and its substituted derivatives are a cornerstone of organic chemistry and industrial synthesis. nih.govacs.org These compounds serve as crucial starting materials and intermediates for a wide range of products, including dyes, polymers, pharmaceuticals, and agricultural chemicals. acs.orgnih.gov The reactivity of the aniline scaffold, particularly its susceptibility to electrophilic substitution at the ortho and para positions, allows for extensive functionalization. acs.org

Furthermore, the electronic nature of substituents on the aromatic ring significantly influences the basicity and nucleophilicity of the amino group. This modulation of properties is fundamental to controlling reaction outcomes and designing molecules with specific characteristics. nih.gov The ability of the amino group to act as a hydrogen bond donor and acceptor also plays a vital role in determining the crystal structure and supramolecular assembly of these compounds. acs.org This rich and tunable chemistry makes substituted anilines indispensable building blocks for more complex molecular architectures. nih.gov

Overview of N,N-Diarylanilines as Functional Molecular Scaffolds

N,N-Diarylanilines, a class of compounds where the nitrogen atom of aniline is bonded to two aryl groups, represent a significant step up in molecular complexity and functionality. This structural motif forms the core of many materials used in organic electronics. nih.govacs.org Specifically, triarylamine derivatives, which include the N,N-diarylaniline core, are widely recognized for their excellent hole-transporting properties. acs.orgmdpi.comrsc.org This capability stems from their low oxidation potentials and the ability to form stable radical cations, which facilitates the movement of positive charge carriers (holes). nih.gov

As a result, N,N-diarylanilines are integral components in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), where they function as the hole-transport layer (HTL). mdpi.comrsc.orgresearchgate.netresearchgate.net The performance of these materials can be fine-tuned by altering the substituents on the aryl rings, affecting properties like solubility, thermal stability, and the highest occupied molecular orbital (HOMO) energy level. google.com The synthesis of these molecules has been greatly advanced by the development of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, which provides an efficient route to form the crucial carbon-nitrogen (C-N) bonds. acs.orgnih.gov

Specific Research Context of 4-(tert-Butyl)-N-(4-octylphenyl)aniline within Diarylamine Chemistry

The compound This compound is a specific example of an N,N-diarylaniline designed with features aimed at optimizing its performance in advanced material applications. Its structure combines several key functional groups whose roles are well-understood in materials science.

Structural Features and Physicochemical Properties

The molecule consists of a central nitrogen atom bonded to a 4-tert-butylphenyl group and a 4-octylphenyl group.

The bulky tert-butyl group is a common substituent used to introduce steric hindrance. This can prevent close molecular packing (crystallization) and promote the formation of stable amorphous glassy states, which is highly desirable for thin-film stability in electronic devices.

The long, flexible n-octyl chain is primarily incorporated to enhance solubility in common organic solvents. google.com This is crucial for fabricating devices using solution-based techniques like spin-coating. Increased alkylation can also improve solubility in non-polar matrices. google.com

The core diarylamine structure provides the fundamental hole-transporting capability. acs.org

These features suggest that the compound is engineered for potential use as a hole-transporting material or as a liquid crystal.

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₃₅N |

| Molecular Weight | 337.55 g/mol |

| Appearance | Expected to be a solid or viscous liquid at room temperature |

| Solubility | Expected to be soluble in organic solvents like toluene (B28343), THF, and chloroform |

Synthetic Pathways

The most probable and efficient method for synthesizing this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between aryl halides and amines. nih.gov The synthesis could proceed via two equivalent routes, as detailed in the table below. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base in an inert solvent like toluene or dioxane. nih.gov

| Route | Reactant 1 | Reactant 2 | Typical Conditions |

|---|---|---|---|

| A | 4-Octylaniline | 1-Bromo-4-tert-butylbenzene | Pd Catalyst (e.g., Pd(OAc)₂), Phosphine Ligand (e.g., DPPF), Base (e.g., NaOtBu), Toluene, 110 °C nih.gov |

| B | 4-tert-Butylaniline (B146146) | 1-Bromo-4-octylbenzene (B1266205) |

Potential Applications in Advanced Materials

While specific research reports on this compound are not widely available in peer-reviewed literature, its structure strongly points towards two main areas of application based on extensive research into analogous compounds.

Hole-Transporting Materials (HTMs): The diarylamine core is a well-established p-type semiconductor scaffold. rsc.orgresearchgate.net The combination of the tert-butyl group for morphological stability and the octyl group for processability makes it a candidate for use in OLEDs and perovskite solar cells, similar to other alkyl-substituted diarylamines. nih.govgoogle.com

Liquid Crystals: Molecules that possess a rigid aromatic core and a long, flexible alkyl chain are known as calamitic or rod-shaped liquid crystals. nih.govlums.edu.pk Such compounds can exhibit mesophases (states of matter between crystalline solid and isotropic liquid) as a function of temperature. ajchem-a.com The structure of this compound fits this profile, suggesting it could exhibit nematic or smectic liquid crystal phases, making it of interest for display technologies or advanced sensors. nih.govbeilstein-journals.org

Structure

3D Structure

Properties

Molecular Formula |

C24H35N |

|---|---|

Molecular Weight |

337.5 g/mol |

IUPAC Name |

N-(4-tert-butylphenyl)-4-octylaniline |

InChI |

InChI=1S/C24H35N/c1-5-6-7-8-9-10-11-20-12-16-22(17-13-20)25-23-18-14-21(15-19-23)24(2,3)4/h12-19,25H,5-11H2,1-4H3 |

InChI Key |

LYGQXBYEPRTBJK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Electrochemical Characterization of N,n Diarylanilines

Electronic Structure Determination via Optical Spectroscopy

Photoelectron Emission Spectroscopy in Air (PESA) for Work Function and HOMO Energy Estimation

Photoelectron Emission Spectroscopy in Air (PESA) is a powerful technique for determining the ionization potential of materials, which corresponds to the highest occupied molecular orbital (HOMO) energy level. This parameter is critical for understanding the charge injection and transport properties of organic semiconductors.

Electrochemical Characterization of Redox Properties

Electrochemical methods are instrumental in probing the redox stability and frontier orbital energy levels (HOMO and LUMO) of organic compounds. Cyclic voltammetry, in particular, is a widely used technique to study the oxidation and reduction processes of electroactive species.

Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials

Cyclic voltammetry involves scanning the potential of a working electrode and measuring the resulting current. For many aniline (B41778) derivatives, the oxidation potentials typically fall in the range of 0.8 V to 1.1 V vs. the Standard Hydrogen Electrode (SHE). researchgate.net This electrochemical oxidation is a key characteristic that influences the material's stability and charge-donating capabilities. The reversibility of the redox processes can also be assessed, providing information on the stability of the generated radical cations and anions.

Specific cyclic voltammetry data, including the precise oxidation and reduction potentials for 4-(tert-Butyl)-N-(4-octylphenyl)aniline, are not available in the reviewed literature. Experimental studies are needed to determine these values.

Determination of Electrochemical Band Gaps and Frontier Orbital Energy Levels (HOMO/LUMO)

The onset potentials of the first oxidation and reduction peaks in a cyclic voltammogram can be used to estimate the HOMO and LUMO energy levels of a compound. The HOMO level is calculated from the oxidation potential, while the LUMO level is determined from the reduction potential. The difference between the HOMO and LUMO levels provides an estimation of the electrochemical band gap, a crucial parameter for optoelectronic applications.

As the specific oxidation and reduction potentials for this compound have not been reported, the electrochemical band gap and the precise HOMO/LUMO energy levels derived from cyclic voltammetry cannot be provided at this time.

Molar Conductivity Studies in Solution

Molar conductivity measurements are used to understand the ionic nature and charge-carrying capacity of a compound in solution. This involves measuring the electrical conductivity of a solution containing a known concentration of the substance.

There is no publicly available research detailing the molar conductivity of this compound in any solvent. Such studies would be necessary to understand its behavior as an electrolyte or its potential for ion transport.

Computational Chemistry and Theoretical Modeling of 4 Tert Butyl N 4 Octylphenyl Aniline

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the calculation of a molecule's electronic structure to determine its properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 4-(tert-Butyl)-N-(4-octylphenyl)aniline, this would involve calculating the potential energy surface to find the lowest energy conformation. The molecule possesses several rotatable bonds, particularly around the nitrogen atom and within the octyl chain, leading to various possible conformers.

Computational methods, such as DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)), would be employed to optimize these different conformers. The analysis would likely reveal a non-planar geometry around the central nitrogen atom, characteristic of triphenylamine (B166846) derivatives, which influences the electronic communication between the phenyl rings. The tert-butyl group, being bulky, would sterically influence the orientation of the adjacent phenyl ring. Similarly, the flexible octyl chain would have multiple low-energy conformations. A study on a related biphenyl (B1667301) compound, 4-(tert-butyl)-4-nitro-1,1-biphenyl, utilized DFT to compare its optimized geometry with experimental X-ray diffraction data, highlighting the power of this approach. eurjchem.com

Table 1: Illustrative Optimized Geometrical Parameters for a Hypothetical Conformer of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (Aniline) | ~1.42 Å |

| Bond Length | C-N (Octylphenyl) | ~1.42 Å |

| Bond Angle | C-N-C | ~120-125° |

| Dihedral Angle | Phenyl-N-Phenyl | ~30-40° |

Note: This table is illustrative and does not represent actual calculated data for the specified compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy reflects its ability to accept an electron. The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and is critical in predicting the electronic absorption spectrum. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich triphenylamine-like core, specifically the nitrogen atom and the phenyl rings, due to their electron-donating nature. The LUMO would likely be distributed over the aromatic system. The tert-butyl and octyl groups, being alkyl substituents, would have a modest electronic influence, primarily acting as electron-donating groups that raise the HOMO energy level. A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation. In a study of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, the calculated HOMO-LUMO gap of 5.406 eV suggested high stability. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.20 |

| LUMO | -1.80 |

| Energy Gap (Egap) | 3.40 |

Note: This table contains hypothetical values for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. nist.govuni.lu The MEP map is plotted onto the electron density surface, with different colors indicating varying electrostatic potentials. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the most negative potential would be expected around the nitrogen atom due to its lone pair of electrons. The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings. The alkyl groups (tert-butyl and octyl) would be largely neutral (green). Such maps are invaluable for understanding intermolecular interactions. nist.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how the molecule interacts with light, we turn to Time-Dependent Density Functional Theory (TD-DFT), an extension of DFT that can predict electronic excited states.

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the maxima in the UV-visible absorption spectrum (λmax). For molecules with extended π-conjugation like this compound, these absorptions are typically due to π → π* transitions. The specific wavelength of absorption is influenced by the extent of conjugation and the nature of the substituents.

The emission properties, such as fluorescence, can also be modeled by optimizing the geometry of the first excited state and then calculating the energy of the transition back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift. Studies on other complex organic molecules have shown good agreement between TD-DFT predicted spectra and experimental results.

Table 3: Illustrative Predicted Optical Properties for this compound

| Property | Predicted Value |

| Absorption Maximum (λmax) | ~350-400 nm |

| Emission Maximum (λem) | ~450-500 nm |

| Stokes Shift | ~100 nm |

Note: This table is for illustrative purposes and contains hypothetical data.

Upon absorption of light, an electron is promoted from an occupied orbital to an unoccupied one. In molecules with distinct electron-donating and electron-accepting moieties, this can lead to an excited state with significant charge transfer (CT) character. In this compound, the triphenylamine core acts as a strong electron donor. The analysis of the molecular orbitals involved in the electronic transition can reveal the extent of this charge transfer.

An excited state with strong CT character is often characterized by a large change in dipole moment upon excitation and can be sensitive to the polarity of the surrounding solvent (solvatochromism). Understanding the CT character is crucial for applications in areas like organic light-emitting diodes (OLEDs) and solar cells, where efficient charge separation is desired.

Investigation of Excited State Intramolecular Proton Transfer (ESIPT) Dynamics

Excited-State Intramolecular Proton Transfer (ESIPT) is a significant photochemical process where a proton is transferred within a molecule upon electronic excitation. This phenomenon is crucial in understanding the photophysical properties of various organic compounds, leading to applications in areas like molecular switches and fluorescent probes. In molecules with both proton-donating and accepting groups, ESIPT can occur due to changes in acidity and basicity in the excited state.

However, theoretical studies on related systems, like Schiff bases and azo dyes, have employed density functional theory (DFT) to elucidate their photophysical properties and the potential for ESIPT. nih.gov These computational investigations help in understanding the electronic redistributions in the excited state that drive the proton transfer process. For a hypothetical ESIPT process in a derivative of this compound, computational methods could predict the potential energy surfaces of the ground and excited states, identify the transition states for proton transfer, and calculate the associated energy barriers.

The study of ESIPT in various molecular systems has revealed that the process can be influenced by factors such as the surrounding solvent environment and molecular vibrations. nih.gov For instance, in some cases, proton transfer can be mediated by solvent molecules. nih.gov Theoretical models can incorporate these environmental effects to provide a more accurate picture of the ESIPT dynamics.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and intermolecular interactions of molecules. By simulating the atomic motions over time, MD can provide detailed insights into the flexibility, preferred shapes, and interaction patterns of molecules like this compound.

The conformational flexibility of N,N-diarylanilines is largely determined by the torsional angles around the nitrogen-phenyl bonds. For this compound, these torsions would dictate the relative orientation of the two phenyl rings. Computational methods like the Perturbation Theory based on Intermolecular Interactions (PCILO) and Modified Neglect of Diatomic Overlap (MNDO) have been used to study the conformational preferences of related phenethylamine (B48288) and phenylimidazoline derivatives. nih.gov Such studies can generate conformational energy maps that reveal the most stable arrangements of the molecule.

MD simulations can further elucidate the dynamic nature of these conformations in different environments, such as in a solvent or in the solid state. The simulations can track the fluctuations in dihedral angles, bond lengths, and bond angles over time, providing a comprehensive picture of the molecule's flexibility. The results of these simulations can be analyzed to identify the most populated conformational states and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying the intermolecular interactions between molecules of this compound or between the molecule and its environment. These interactions, which include van der Waals forces, electrostatic interactions, and potentially hydrogen bonding in the presence of suitable solvents, govern the bulk properties of the material. For instance, all-atom MD simulations have been successfully employed to study complex biological systems, revealing intricate details of protein-ligand and membrane interactions. nih.govmdpi.commdpi.com Similar approaches could be used to understand how molecules of this compound pack in the solid state or behave in solution.

A hypothetical MD simulation of this compound in a non-polar solvent could reveal the following:

| Simulation Parameter | Hypothetical Value/Observation |

| Simulation Time | 100 ns |

| Dominant Intermolecular Forces | Van der Waals interactions |

| Key Dihedral Angle Fluctuations | C-N-C-C torsions |

| Conformational States | Multiple low-energy conformers accessible at room temperature |

Quantitative Structure-Property Relationship (QSPR) Modeling for N,N-Diarylaniline Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. These models are built using statistical methods, such as multiple linear regression or machine learning algorithms, to predict the properties of new or untested compounds based on their molecular descriptors.

For N,N-diarylaniline derivatives, QSPR models can be developed to predict a wide range of properties, including but not limited to, solubility, boiling point, and electronic properties. The first step in building a QSPR model is to calculate a set of molecular descriptors that encode the structural, electronic, and topological features of the molecules. These descriptors can range from simple counts of atoms and bonds to more complex quantum chemical parameters.

Several studies have successfully applied QSPR to model the properties of aniline (B41778) and its derivatives. For example, QSPR models have been developed to predict the physicochemical properties of polychlorinated diphenyl ethers and the biological activity of polybrominated diphenyl ethers. nih.govnih.gov These studies have shown that descriptors related to molecular size, shape, and electronic distribution are often crucial for accurate predictions.

A typical workflow for developing a QSPR model for N,N-diarylaniline derivatives would involve:

Data Collection: Assembling a dataset of N,N-diarylaniline derivatives with experimentally measured values for the property of interest.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods to identify the most relevant descriptors and build a predictive model.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

The resulting QSPR equation would take the general form: Property = c0 + c1D1 + c2D2 + ... + cn*Dn where c are coefficients and D are the molecular descriptors.

Below is a hypothetical table of descriptors that might be used in a QSPR model for predicting a property like the n-octanol/water partition coefficient (logP) for a series of N,N-diarylaniline derivatives.

| Descriptor | Description | Potential Influence on logP |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Positive correlation (larger molecules tend to be more lipophilic). |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Negative correlation (higher polarity leads to lower lipophilicity). |

| Number of Rotatable Bonds | The number of bonds that allow free rotation around them. | Can influence conformation and interaction with solvents. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Negative correlation with lipophilicity. |

By developing robust QSPR models, it becomes possible to estimate the properties of novel N,N-diarylaniline derivatives, like this compound, without the need for extensive experimental measurements, thereby accelerating the design and discovery of new materials with desired characteristics.

Polymer and Oligomer Chemistry of N,n Diarylaniline Derivatives

Role of 4-(tert-Butyl)-N-(4-octylphenyl)aniline as a Monomer in Polymer Synthesis

As a monomer, this compound offers a unique combination of a charge-transporting diarylamine core with solubilizing and functionality-tuning substituents. The bulky tert-butyl group and the flexible long-chain octyl group are incorporated to enhance the solubility of the resulting polymers in common organic solvents, a significant challenge often encountered with rigid conjugated polymer backbones like polyaniline. researchgate.net This improved solubility facilitates polymer characterization and processing for device fabrication.

The homopolymerization of substituted anilines, including N,N-diarylaniline derivatives, can be achieved through several pathways, most notably chemical and electrochemical oxidative polymerization. In a typical chemical oxidative polymerization, the monomer is treated with an oxidant (e.g., ammonium (B1175870) persulfate) in an acidic medium. The reaction proceeds through the formation of radical cations, which then couple to form dimers, oligomers, and ultimately high molecular weight polymers. For a monomer like this compound, polymerization would likely involve coupling at the para-positions of the phenyl rings, leading to a polyaniline-like backbone.

The synthesis of polyaniline is understood to be a complex process, and obtaining high molecular weight, soluble polymers can be challenging. omniscient.sg The presence of the tert-butyl and octyl substituents on the monomer is expected to yield a more soluble polymer compared to unsubstituted polyaniline, simplifying processing and characterization. researchgate.net The final polymer structure would consist of repeating units of the diarylaniline, with the bulky side groups influencing chain packing and intermolecular interactions.

Copolymerization represents a versatile strategy to fine-tune the properties of the resulting materials. By incorporating this compound with other monomers, polymers with tailored electronic and physical characteristics can be synthesized.

Copolymerization with Thiophenes: Thiophene (B33073) and its derivatives are electron-rich monomers. Copolymerizing the electron-donating this compound with thiophene can create donor-acceptor (D-A) conjugated copolymers. mdpi.com These materials are of significant interest for applications in organic electronics, such as organic field-effect transistors and polymer solar cells. mdpi.com The copolymerization can be achieved using methods like atmospheric pressure plasma jets, which allows for the deposition of thin copolymer films with varying monomer ratios. mdpi.comnih.gov The resulting thiophene-aniline copolymers (TAC) can exhibit enhanced electrical conductivity and distinct morphological features compared to their respective homopolymers. mdpi.comjept.de

Copolymerization with Pyrroles: Similar to thiophenes, pyrroles are common monomers in the synthesis of conducting polymers. Copolymerization of this compound with pyrrole (B145914) would yield a copolymer with properties intermediate between those of polypyrrole and the poly(diarylaniline). This approach allows for the modulation of bandgap, conductivity, and environmental stability.

The synthesis of block copolymers is also a plausible strategy. Research has shown that the polymerization of aniline (B41778) can proceed through a two-step mechanism, which could be intercepted to add different monomers, thereby creating block copolymers. frontiermaterials.net This method could be adapted for diarylaniline derivatives to synthesize well-defined block copolymers with other conjugated monomers.

Synthesis and Characterization of Oligomeric N,N-Diarylanilines

Oligomers, or short-chain polymers, are often studied to understand the fundamental properties of a polymeric system without the complexities of high molecular weight and broad polydispersity. omniscient.sg The synthesis of well-defined oligomers is crucial for establishing clear structure-property relationships.

Controlled polymerization techniques are essential for synthesizing oligomers with a specific length and narrow molecular weight distribution. Radical-initiated oligomerization is one such strategy. Diradicals generated from specific initiators can trigger the polymerization of monomers. nih.gov However, diradical initiators can lead to rapid intramolecular termination of short chains. nih.gov To produce higher molecular weight polymers, chain transfer agents are often employed to facilitate monoradical growth. nih.gov

For N,N-diarylanilines, strategies involving controlled radical polymerization, such as nitroxide-mediated polymerization (NMP) or atom transfer radical polymerization (ATRP), could potentially be adapted to control the oligomerization process. These methods allow for the synthesis of oligomers with predictable molecular weights and low polydispersity. The study of such controlled oligomerization is critical for understanding the self-assembly and charge-transport properties at a molecular level. plos.org

Determining the molecular weight (MW) and polydispersity index (PDI) is fundamental to polymer characterization. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for this purpose. researchgate.netyoutube.com

SEC/GPC separates polymer molecules based on their hydrodynamic volume in solution. youtube.compaint.org The sample is passed through a column packed with porous gel; larger molecules elute first as they cannot enter the pores, while smaller molecules take a longer path through the pores and elute later. youtube.compaint.org This allows for the determination of the entire molecular weight distribution of the polymer sample. From this distribution, key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn) are calculated. A PDI value close to 1.0 indicates a narrow molecular weight distribution, which is characteristic of a well-controlled polymerization.

The characterization of polyaniline and its derivatives can be challenging due to their poor solubility and tendency to aggregate. omniscient.sgresearchgate.net However, the incorporation of solubilizing groups like the octyl and tert-butyl chains in this compound makes the resulting polymers more amenable to analysis by SEC/GPC in solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net For more accurate, absolute molecular weight determination, SEC/GPC systems are often coupled with other detectors, such as multi-angle light scattering (MALS) detectors. frontiermaterials.netresearchgate.netunimi.it

| Feature | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) |

|---|---|

| Principle | Separates molecules based on their hydrodynamic volume (size in solution). Larger molecules elute faster than smaller molecules. youtube.compaint.org |

| Instrumentation | Consists of a solvent pump, injector, column(s) packed with porous material, and one or more detectors (e.g., Refractive Index, UV-Vis, Light Scattering). researchgate.netpolymerchar.com |

| Information Obtained | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI = Mw/Mn), and the overall molecular weight distribution. researchgate.netnih.gov |

| Advantages | Provides a fast and convenient method for comparing molecular weight distributions and assessing polymer quality. researchgate.netconsensus.app It is applicable to a wide range of macromolecules. youtube.com |

| Challenges for Polyanilines | Poor solubility of unsubstituted polyanilines can make analysis difficult. Interactions between the polymer and the column packing material (adsorption) must be avoided to ensure true size-based separation. omniscient.sgyoutube.comresearchgate.net |

Applications of N,n Diarylaniline Compounds in Advanced Functional Materials

Organic Electronic and Optoelectronic Devices

N,N-diarylaniline derivatives are integral components in a variety of organic electronic and optoelectronic devices due to their excellent charge-transporting capabilities, particularly for holes. Their highest occupied molecular orbital (HOMO) energy levels can be finely tuned through chemical modification, making them suitable for efficient charge injection and transport when interfaced with other materials in a device stack.

For PSCs, an ideal HTM must have a HOMO energy level that is well-aligned with the valence band of the perovskite absorber to facilitate efficient hole transfer. nih.govmdpi.com Diarylamine-based molecules can be designed to meet this requirement. rsc.org For instance, the introduction of electron-donating groups can raise the HOMO level, while specific structural modifications like creating more planar or two-dimensionally expanded π-systems can enhance hole mobility. rsc.orgnih.gov A study on a dopant-free polymer HTM based on a fluorene (B118485) backbone with N,N-di-p-methoxyphenylamine side groups demonstrated a PCE of up to 16.82% in inverted PSCs fabricated in air, significantly outperforming the standard PEDOT:PSS. nih.govmdpi.com

In DSSCs, diarylamine moieties are often incorporated into the structure of the organic dyes themselves. rsc.org In these "D-π-A" (Donor-π bridge-Acceptor) dyes, the diarylamine acts as the electron donor. rsc.org Upon light absorption, an electron is transferred from the donor, through the π-bridge, to the acceptor, which is anchored to a semiconductor surface like TiO2. The structure of the donor significantly impacts device performance, including the open-circuit voltage (Voc) and short-circuit current (Jsc). rsc.org Modifying the diarylamine core with different substituents can prevent dye aggregation and suppress charge recombination, leading to improved efficiency. rsc.org

| Device Type | Diarylamine-Based Component | Key Feature | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|---|

| PSC | Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA) | Dopant-free polymer HTM | 16.82% | nih.gov |

| PSC | Tetra{4-[N,N-(4,4′-dimethoxydiphenylamino)]phenyl}ethene (TAE-1) | Tetraarylethene core HTM | 11.0% | rsc.org |

| DSSC | TTR3 Dye (carbazole and octyl-substituted triphenylamine (B166846) donor) | D-D-π-A dye | 6.30% | rsc.org |

| DSSC | Dye with double cyanoacrylate linkers and triphenylamine donor | Co-sensitized with D149 dye | 5.4% | mdpi.com |

Organic Field-Effect Transistors (OFETs) are fundamental building blocks for next-generation flexible and printable electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. frontiersin.org Many high-performance organic semiconductors are based on a donor-acceptor (D-A) architecture, where electron-rich (donor) and electron-poor (acceptor) units are alternated along a conjugated backbone. nih.gov This structure facilitates strong intermolecular interactions and efficient charge transport. nih.gov

N,N-diarylanilines, with their electron-rich nitrogen center, are excellent candidates for the donor component in these D-A materials. frontiersin.org The properties of the resulting semiconductor can be tuned by pairing the diarylamine donor with various acceptor units and by modifying the side chains. For example, attaching bulky or solubilizing side chains, such as the octyl group in 4-(tert-Butyl)-N-(4-octylphenyl)aniline, is crucial for achieving good solubility in common solvents, enabling the use of cost-effective solution-processing techniques for device fabrication. nih.gov Research on diketopyrrolopyrrole (DPP)-based D-A small molecules has shown that side-chain engineering, such as using bulky siloxane-terminated alkyl chains, can lead to better crystallinity and significantly higher field-effect mobilities, reaching up to 3.04 cm² V⁻¹ s⁻¹. nih.gov

| Material | Donor Unit | Acceptor Unit | Max. Hole Mobility (μFET) | Reference |

|---|---|---|---|---|

| LGC-D118 | Silaindacenodithiophene | Diketopyrrolopyrrole (DPP) | 3.04 cm² V⁻¹ s⁻¹ | nih.gov |

| LGC-D117 | Silaindacenodithiophene | Diketopyrrolopyrrole (DPP) | Not specified, lower than LGC-D118 | nih.gov |

| PDPPDBTE | Dithienyl-benzothiadiazole | Diketopyrrolopyrrole (DPP) | ~10 cm² V⁻¹ s⁻¹ (for similar polymers) | frontiersin.org |

Organic Light-Emitting Diodes (OLEDs) are now a dominant technology in displays for mobile phones and televisions. tu-dresden.de An OLED is a multilayer device where charge transport layers (for holes and electrons) and an emissive layer (EML) are sandwiched between two electrodes. Diarylamine and triarylamine derivatives are widely used as hole transport layer (HTL) materials due to their high hole mobility and suitable energy levels that facilitate the injection of holes from the anode. researchgate.net A composite HTL using poly-TPD (a polymer containing triphenyl-diamine units) and TAPC was shown to improve the performance of flexible near-infrared perovskite quantum dot LEDs by balancing charge injection. researchgate.net

In addition to their role in HTLs, diarylamine moieties can be incorporated into the structure of the light-emitting molecules themselves. nih.gov In advanced OLED emitters, particularly those based on thermally activated delayed fluorescence (TADF), a donor-acceptor design is often employed. nih.gov The diarylamine can serve as the donor part of the emitter, influencing the emission color and efficiency. For high-efficiency deep-blue OLEDs, which remain a significant challenge, researchers have developed emitters that combine rigid donor and acceptor units to achieve narrow emission spectra and high quantum efficiencies. nih.gov For example, a deep-blue TADF emitter incorporating a spiro-acridine fluorene donor unit achieved a maximum external quantum efficiency (EQE) of 28.2%. nih.gov

| Component Type | Material | Color | Max. External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|

| TADF Emitter | TDBA-SAF (Spiro-acridine fluorene donor) | Deep-Blue | 28.2% | nih.gov |

| TADF Emitter | DBA-SAB (Spiro-biacridine donor) | Blue | 25.7% | nih.gov |

| Emitter | TPO-AP (Anthracene/Pyrene dual core) | Deep-Blue | 4.26% | nih.gov |

| Phosphorescent Emitter | Bimetallic Platinum(II) Complex | Blue | Up to 90% (Internal Quantum Efficiency) | tu-dresden.de |

Organic photovoltaic (OPV) cells, or organic solar cells, offer the potential for low-cost, flexible, and large-area solar energy conversion. Most efficient OPVs utilize a bulk heterojunction (BHJ) architecture, where an electron donor and an electron acceptor material are blended together to form the active layer. nih.gov In this blend, the donor material absorbs sunlight to create an exciton (B1674681) (a bound electron-hole pair), which then diffuses to the donor-acceptor interface to be separated into free charges.

Similar to their role in OFETs, N,N-diarylaniline derivatives can function as the electron donor component in D-A systems for OPVs. The design of these donor molecules is critical for device performance. Key parameters include a broad absorption spectrum to capture more sunlight and a suitable HOMO energy level for a high open-circuit voltage. fao.org Researchers have synthesized numerous D-A small molecules and polymers for OPVs. For example, a D-A-A type small molecule featuring a dithienogermole-based donor was synthesized and, when blended with a fullerene acceptor (PC₇₁BM), achieved a power conversion efficiency of 6.4% in a vacuum-processed device. nih.gov The specific substituents on the diarylamine core, such as the tert-butyl and octyl groups, are vital for ensuring good solubility and optimizing the morphology of the BHJ film, which directly impacts charge separation and collection efficiency. nih.gov

Antioxidant Materials and Lubricant Additives

Diarylamine compounds are highly effective antioxidants and are widely used as additives to protect organic materials such as lubricants, fuels, and polymers from degradation caused by oxidation. acs.orggoogle.com This degradation occurs via free-radical chain reactions, and diarylamines function by interrupting this process.

The antioxidant activity of diarylamines stems from their ability to act as radical-trapping agents. acs.orgnih.gov The mechanism involves the donation of a hydrogen atom from the N-H group to a reactive radical (e.g., a peroxy radical, ROO•), which neutralizes the radical and stops the degradation chain. The resulting diarylaminyl radical is stabilized by resonance and is generally unreactive, preventing it from initiating new oxidation chains.

The effectiveness of a diarylamine antioxidant is influenced by the substituents on the aromatic rings. Electron-donating groups can weaken the N-H bond, making hydrogen atom transfer faster. The steric hindrance provided by groups like the tert-butyl group in this compound can enhance the stability of the resulting aminyl radical. The long alkyl chains, such as the octyl group, ensure high solubility in nonpolar media like mineral and synthetic oils, which is essential for their application as lubricant additives. google.comgoogle.com Studies have shown that diarylamines used to protect petroleum-derived products are potent inhibitors of lipid peroxidation, underscoring their powerful radical-scavenging capabilities. acs.orgnih.gov Bis-aniline derived diselenides have also been investigated as mimics of the antioxidant enzyme glutathione (B108866) peroxidase (GPx), with some derivatives showing significantly higher catalytic activity than standard compounds like ebselen. mdpi.com

| Compound Class | Example Compound | Application/Activity | Key Finding | Reference |

|---|---|---|---|---|

| Alkylated Diphenylamines | 4,4'-dialkyldiphenylamines | Inhibitors of Ferroptosis | Potent radical-trapping antioxidants in lipid bilayers. | acs.orgnih.gov |

| Octylated Diphenylamines | Mixture of mono- and di-octyl diphenylamine | Lubricant/Polymer Additive | Used to stabilize organic products against oxidative and thermal degradation. | google.com |

| Aniline-Derived Diselenides | Diselenide with CF₃ substituent | GPx Mimetic | 5 times more active than the standard, ebselen. | mdpi.com |

| Tert-butyl Phenolic Antioxidants | 2,4-di-tert-butylphenol | Product Preservation | Protects materials from oxidative degradation. | nih.gov |

Synergistic Effects with Other Antioxidant Classes in Material Stabilization

The efficacy of antioxidants in stabilizing materials can be significantly enhanced through synergistic combinations. This approach involves using a mixture of antioxidants that work through different mechanisms to protect a material from degradation. N,N-diarylanilines, such as this compound, are primarily radical scavengers. Their performance can be amplified when combined with other classes of antioxidants.

Common synergistic combinations include:

Hindered Phenols: These compounds act as primary antioxidants by donating a hydrogen atom to radical species. When used with diarylanilines, they can create a regenerative system where the phenol (B47542) can be regenerated by the diarylaniline, prolonging the antioxidant activity.

Phosphites and Thioesters: These are secondary antioxidants that decompose hydroperoxides, which are precursors to damaging radicals. By preventing the formation of new radicals, they reduce the burden on the primary radical-scavenging diarylanilines.

Lignin (B12514952) and Quercetin (B1663063): Natural antioxidants like lignin and quercetin can also exhibit synergistic effects when blended. For instance, a mixture of lignin and quercetin has been shown to have enhanced DPPH radical scavenging capacity, with the lignin potentially protecting the quercetin from UV degradation. researchgate.net This principle of combining different phenolic structures to enhance antioxidant performance is relevant to the use of diarylanilines in complex formulations.

The synergistic effect is often more pronounced at higher concentrations, where frequent electron transfer between different antioxidant molecules can promote their regeneration. researchgate.net Studies on various binary antioxidant mixtures have demonstrated that the combined effect can be significantly greater than the sum of the individual antioxidants. researchgate.net This highlights the potential for developing highly effective and cost-efficient antioxidant packages by combining this compound with other stabilizers.

High-Temperature Performance and Degradation Studies in Material Matrices

The stability of N,N-diarylaniline compounds at elevated temperatures is a critical factor in their application as antioxidants in materials that are processed or used in high-temperature environments, such as engineering plastics and lubricants. The degradation of these compounds can occur through various mechanisms, including oxidation and thermal decomposition.

For instance, the degradation of a related compound, N,N-dimethylaniline, in the atmosphere occurs through reactions with photochemically-produced hydroxyl and ozone radicals, with estimated half-lives of 2 and 29 hours, respectively. nih.gov While this is an atmospheric degradation pathway, it illustrates the susceptibility of the aniline (B41778) functional group to oxidative attack. In a material matrix, similar oxidative processes can occur, especially at high temperatures where the rate of radical formation is accelerated.

The introduction of bulky substituents, such as the tert-butyl and octyl groups in this compound, can enhance thermal stability by sterically hindering the reactive sites on the molecule. This steric hindrance can slow down the rate of degradation, allowing the antioxidant to remain effective for longer periods at high temperatures.

Degradation studies in material matrices often involve techniques such as thermogravimetric analysis (TGA) to determine the onset of thermal decomposition and differential scanning calorimetry (DSC) to study oxidative stability. These studies are crucial for understanding the performance limits of the antioxidant and for designing material formulations that can withstand demanding high-temperature applications.

Supramolecular Assemblies and Self-Organized Structures

The ability of molecules to self-assemble into well-defined supramolecular structures is a key area of research in materials science. This process is driven by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking.

Molecular Self-Assembly Behavior in Solution and Solid State

The self-assembly of molecules can differ significantly between solution and the solid state. researchgate.net In solution, molecules have greater freedom of movement, and their assembly is often governed by a dynamic equilibrium between assembled and disassembled states. In the solid state, the assembly is more static and can be influenced by factors such as the crystallization process and the presence of solvent vapor. researchgate.net For example, some molecules can form different assemblies, such as cyclic hexamers or porous networks, depending on whether they are recrystallized from a solution or exposed to solvent vapor in the solid state. researchgate.net

The molecular structure of this compound, with its rigid aromatic core and flexible alkyl chains, makes it a candidate for forming various self-assembled structures. The aromatic rings can participate in π-π stacking, while the alkyl chains can interact through van der Waals forces. The specific nature of these assemblies would depend on the solvent, temperature, and concentration.

Formation of Liquid Crystalline Phases by Related Analogues

Liquid crystals represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. nih.gov Molecules that form liquid crystalline phases, known as mesogens, are typically anisotropic in shape, such as rod-like or disk-like. nih.govgreyhoundchrom.com N,N-diarylanilines with extended, rigid structures are potential candidates for forming liquid crystalline phases.

The formation of liquid crystalline phases is driven by the tendency of anisotropic molecules to align themselves in a particular direction, leading to long-range orientational order. nih.gov Different types of liquid crystalline phases, such as nematic, smectic, and cholesteric, can be formed depending on the degree of positional and orientational order. mdpi.comresearchgate.net

Analogues of this compound that possess a more linear and rigid molecular shape could exhibit liquid crystalline behavior. The presence of long alkyl chains can also promote the formation of smectic phases, where the molecules are organized into layers. The study of such analogues provides insight into the structure-property relationships that govern the formation of liquid crystalline materials. mdpi.com

Integration into Polymer and Nanostructured Composites (e.g., with graphene oxide, cellulose (B213188) nanofibers)

The incorporation of functional molecules like this compound into polymer and nanostructured composites can impart new or enhanced properties to the resulting material.

Graphene Oxide Composites: Graphene oxide (GO), with its oxygen-containing functional groups, can be readily dispersed in various polymer matrices. nih.govyoutube.com The integration of diarylanilines into GO-polymer composites could enhance their thermal stability and provide antioxidant properties. The GO sheets can also act as a reinforcing filler, improving the mechanical properties of the composite. mdpi.commdpi.com The large surface area of GO could facilitate interactions with the diarylaniline molecules, potentially leading to a more uniform dispersion and enhanced performance. researchgate.net

Cellulose Nanofiber Composites: Cellulose nanofibers (CNFs) are a renewable and biodegradable nanomaterial with excellent mechanical properties. nih.govmdpi.com They can be used to reinforce a wide range of polymers. researchgate.netmdpi.com The surface of CNFs can be functionalized to improve their compatibility with the polymer matrix and to introduce new functionalities. ethz.ch Incorporating this compound into CNF-based composites could provide antioxidant protection to the polymer matrix and the cellulose itself, which is susceptible to thermal degradation.

Electrochemical Energy Storage and Conversion

The development of advanced materials for electrochemical energy storage devices, such as batteries and supercapacitors, is a critical area of research. elsevierpure.comrowan.eduyoutube.com These devices rely on electrode materials that can undergo reversible redox reactions to store and release energy. unipi.ityoutube.com

While the primary application of this compound is as an antioxidant, the electrochemical activity of the diarylaniline functional group suggests potential applications in energy storage. The nitrogen atom in the diarylaniline can be reversibly oxidized and reduced, which is a fundamental requirement for an electrode material.

The synthesis of various electroactive derivatives of N,N-diarylanilines has been explored. rsc.org For instance, the electrochemical oxidation of related aniline derivatives has been studied for the synthesis of new materials. rsc.org The performance of such materials in energy storage applications would depend on factors such as their redox potential, electrical conductivity, and stability during repeated charge-discharge cycles.

The incorporation of these molecules into conductive nanostructures, such as carbon nanotubes or graphene, could enhance their electrochemical performance by improving charge transport. rsc.org Further research is needed to fully explore the potential of this compound and its derivatives in the field of electrochemical energy storage.

Electrode Active Materials in Supercapacitors utilizing Derived Copolymers

Copolymers derived from N,N-diarylanilines are promising candidates for electrode active materials in supercapacitors due to their potential for high charge storage capacity and rapid charge-discharge kinetics. The incorporation of this compound into a copolymer backbone could offer distinct advantages.

The bulky tert-butyl group can create a more porous and amorphous polymer morphology. This increased surface area and the presence of intermolecular voids are expected to facilitate enhanced ion diffusion and accessibility to the electroactive sites within the polymer matrix. This is a critical factor for achieving high specific capacitance, as it allows for more efficient utilization of the material's charge storage capabilities.

The long octyl chain, being a flexible and electron-donating alkyl group, can improve the solubility of the resulting copolymer in organic solvents. This enhanced processability is beneficial for fabricating uniform and robust electrode films. Furthermore, the electron-donating nature of the octyl group can positively influence the electronic properties of the polymer, potentially leading to improved conductivity and charge transfer kinetics.

While specific performance data for copolymers of this compound is not yet widely published, the expected electrochemical performance can be extrapolated from related polyaniline systems. It is anticipated that such copolymers would exhibit pseudocapacitive behavior, where charge is stored through fast and reversible Faradaic reactions at the electrode surface. The combination of the bulky and flexible side chains is predicted to contribute to good cycling stability by accommodating the volume changes that occur during the doping and de-doping processes, thus preserving the structural integrity of the electrode over numerous cycles.

Table 1: Projected Electrochemical Performance of a Supercapacitor Electrode Based on a Poly(this compound) Copolymer

| Parameter | Projected Value |

| Specific Capacitance (F/g) | > 400 |

| Energy Density (Wh/kg) | > 30 |

| Power Density (kW/kg) | > 5 |

| Cycling Stability (% retention after 1000 cycles) | > 85% |

Note: The values in this table are projections based on the performance of similar N,N-diarylaniline-based copolymers and are intended to be illustrative. Actual performance would need to be experimentally verified.

Electrochromic Devices based on Conductive Polymers

Conductive polymers derived from this compound are poised to be highly effective materials for electrochromic devices. These devices rely on materials that can reversibly change their optical properties upon the application of an electrical potential.

The introduction of a tert-butyl group at the para-position of the phenyl ring is a well-established strategy to enhance the performance of electrochromic polymers. nih.gov This bulky substituent can effectively prevent undesired side reactions, such as cross-linking, during the electrochemical switching process. This leads to polymers with higher electrochemical stability and improved durability over many switching cycles. nih.gov The steric hindrance provided by the tert-butyl group also helps to maintain a less-packed polymer structure, which can facilitate faster ion movement and thus quicker switching speeds between different colored states. nih.gov

The octyl group is expected to further contribute to the desirable properties of the electrochromic polymer. Its electron-donating nature can lower the oxidation potential of the polymer, meaning that less energy is required to induce the color change. This can lead to more energy-efficient electrochromic devices. Additionally, the long alkyl chain enhances the solubility of the polymer, allowing for the fabrication of high-quality, uniform thin films, which is crucial for achieving high optical contrast and coloration efficiency.

Polymers based on this compound are anticipated to exhibit multi-color electrochromism, transitioning through several distinct colors as the applied voltage is varied. This behavior arises from the formation of stable radical cations (polarons) and dications (bipolarons) along the polymer backbone upon electrochemical oxidation.

Table 2: Anticipated Electrochromic Properties of a Poly(this compound) Film

| Property | Anticipated Performance |

| Color States | Colorless (neutral), Green (oxidized), Blue (further oxidized) |

| Optical Contrast (%) | > 50% |

| Switching Time (s) | < 2 |

| Coloration Efficiency (cm²/C) | > 150 |

Note: The performance metrics in this table are anticipated based on the known effects of tert-butyl and alkyl substituents on similar electrochromic polymers and require experimental validation.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes for Structurally Diverse N,N-Diarylaniline Derivatives

The synthesis of N,N-diarylanilines has traditionally been dominated by transition-metal-catalyzed cross-coupling reactions. Modern synthetic chemistry continues to refine these methods, aiming for greater efficiency, sustainability, and the ability to produce a wide array of structurally diverse molecules.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig amination remains a cornerstone for the synthesis of arylamines. Future developments are focused on creating more active and versatile palladium catalysts that can operate under milder conditions and with a broader range of substrates. nih.govresearchgate.net Research is also directed towards the synthesis of unsymmetrical 2,6-diarylanilines, which are challenging to produce selectively but offer unique electronic properties. icisequynhon.comnih.govoaepublish.com The use of removable directing groups, such as 3,5-dimethylpyrazole, allows for selective ortho-arylation, which can then be transformed to afford unsymmetrically substituted diarylanilines. icisequynhon.comnih.govoaepublish.com

Copper-Catalyzed C-N Cross-Coupling: As a more abundant and less expensive alternative to palladium, copper catalysis is a significant area of research. researchgate.net Novel copper-catalyzed methods are being developed to couple aryl boronic acids with nitroarenes, providing a direct route to diarylamines under relatively mild conditions. researchgate.net These methods are expanding the toolkit for chemists, allowing for the synthesis of a wide range of functionalized diarylamines from readily available starting materials. researchgate.netcmu.edursc.orgacs.organl.gov

Mechanochemistry: A sustainable and solvent-free approach gaining traction is mechanochemistry. Ball-milling techniques are being explored for C-N coupling reactions, offering rapid synthesis times under ambient conditions without the need for bulk solvents, which is a significant step towards green chemistry in materials synthesis. researchgate.net

Table 1: Comparison of Modern Synthetic Routes for N,N-Diarylaniline Derivatives

| Synthetic Route | Catalyst | Key Advantages | Emerging Trends |

|---|---|---|---|

| Palladium-Catalyzed C-N Coupling | Palladium complexes | High efficiency, broad substrate scope, good functional group tolerance nih.gov | Development of more active catalysts for milder reaction conditions, synthesis of unsymmetrical derivatives icisequynhon.comnih.govoaepublish.com |

| Copper-Catalyzed C-N Coupling | Copper complexes | Low cost, abundance of catalyst researchgate.net | Use of novel starting materials like nitroarenes, improved reaction conditions researchgate.netcmu.edursc.orgacs.organl.gov |

Advanced In-Situ Characterization Techniques for Monitoring Material Performance and Degradation

To improve the longevity and efficiency of devices incorporating N,N-diarylanilines, it is crucial to understand their behavior under operational conditions. Advanced in-situ and operando characterization techniques provide real-time insights into material performance and degradation mechanisms.

In-Situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) and UV-Vis spectroscopy are powerful tools for monitoring the chemical and electronic changes in materials during device operation. icisequynhon.com These methods can track the degradation of organic molecules and the migration of dopants, providing valuable information for improving material and device stability. nih.gov X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (ToF-SIMS), when combined with sputtering, allow for depth profiling to create 3D chemical reconstructions of devices, revealing changes at interfaces. nih.gov

In-Situ Microscopy: The crystallization and film morphology of organic semiconductors are critical to their performance. In-situ optical and scanning probe microscopy techniques allow for the real-time observation of film formation, providing insights into how processing conditions affect the final structure. nih.gov This is particularly important for solution-processed materials like many N,N-diarylaniline derivatives.

Operando X-ray Scattering: To understand the structural evolution of materials within a functioning device, operando grazing-incidence wide-angle X-ray scattering (GIWAXS) and grazing-incidence small-angle X-ray scattering (GISAXS) are employed. These synchrotron-based techniques can track changes in the crystalline structure of the perovskite and the hole transport layer during operation, shedding light on degradation pathways.

Table 2: Advanced In-Situ Characterization Techniques for Organic Electronic Materials

| Technique | Information Obtained | Relevance to N,N-Diarylanilines |

|---|---|---|

| In-Situ/Operando Spectroscopy (FTIR, UV-Vis, XPS) | Chemical degradation, electronic state changes, dopant migration icisequynhon.comnih.gov | Understanding the stability of the hole transport layer and its interfaces. |

| In-Situ Microscopy (Optical, Scanning Probe) | Real-time film formation, morphology evolution, local electronic properties nih.gov | Optimizing the deposition process for high-quality hole transport layers. |

Integration of N,N-Diarylanilines into Hybrid Organic-Inorganic Materials for Enhanced Functionality

The combination of organic and inorganic components at the nanoscale can lead to hybrid materials with synergistic properties that surpass those of the individual constituents. N,N-diarylanilines are key organic components in many of these emerging hybrid systems.

Surface Functionalization of Inorganic Nanoparticles: N,N-diarylaniline derivatives can be used to functionalize the surface of inorganic nanoparticles (e.g., metal oxides, quantum dots). researchgate.net This surface modification can improve the compatibility and dispersion of the nanoparticles within a polymer matrix, prevent their agglomeration, and introduce new functionalities. cmu.eduacs.org For example, diarylaniline-coated nanoparticles could be designed to have both the electronic properties of the organic molecule and the unique optical or magnetic properties of the inorganic core.

Cross-Linkable Hole-Transporting Materials: To enhance the stability of the HTL in devices, researchers are developing cross-linkable N,N-diarylaniline derivatives. oaepublish.com These molecules can be polymerized in-situ after deposition, creating a robust and solvent-resistant layer that improves the device's operational lifetime. oaepublish.com

Machine Learning and AI-Driven Design of N,N-Diarylaniline Based Materials with Tunable Properties

The vast chemical space of possible N,N-diarylaniline derivatives makes traditional trial-and-error synthesis and characterization inefficient. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and design of new materials with optimized properties.

High-Throughput Virtual Screening: ML models can be trained on existing data to predict the properties of new, unsynthesized molecules. nih.govnih.gov By creating large virtual libraries of N,N-diarylaniline derivatives and using ML to predict their electronic properties (e.g., HOMO/LUMO levels, reorganization energy), researchers can identify the most promising candidates for synthesis. oaepublish.com This approach significantly reduces the time and cost associated with materials discovery. oaepublish.com

Predictive Modeling for Tunable Properties: Quantitative structure-property relationship (QSPR) models, enhanced by ML, can predict key electronic properties from simple molecular inputs like SMILES strings. icisequynhon.com This allows for the rapid screening of large numbers of molecules to find those with properties that are "tunable" for specific applications. For instance, an ML model could be used to design a diarylaniline with a specific HOMO level to perfectly match a new perovskite absorber material. nih.gov

Autonomous Materials Discovery: The integration of AI with robotic synthesis and characterization platforms is leading to the concept of "self-driving laboratories." These autonomous systems can design, synthesize, and test new materials in a closed loop, dramatically accelerating the pace of materials innovation. In the context of N,N-diarylanilines, such a system could autonomously explore the vast chemical space to discover new high-performance hole transport materials.

Table 3: Application of AI/ML in the Design of N,N-Diarylaniline Based Materials

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| High-Throughput Virtual Screening | Using ML models to predict the properties of large libraries of virtual molecules. nih.govnih.govoaepublish.com | Rapid identification of promising new N,N-diarylaniline candidates for synthesis. |

| Predictive Modeling | Developing models that correlate molecular structure with electronic and physical properties. nih.govicisequynhon.com | Enables the design of materials with precisely tuned properties for specific device applications. |

Q & A

Q. What are the recommended synthetic routes for 4-(tert-Butyl)-N-(4-octylphenyl)aniline, and how can purity be validated?

The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. For example, a ketimine synthesis method involves reacting 4-tert-butyl acetophenone with aniline derivatives in dry toluene under reflux, followed by purification via Kugelrohr distillation . Purity validation requires a combination of high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected m/z for C24H35N) and nuclear magnetic resonance (NMR) spectroscopy to resolve substituent environments (e.g., distinguishing tert-butyl protons at ~1.3 ppm and octyl chain protons at 0.8–1.5 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign peaks for tert-butyl (δ ~1.3 ppm in 1H; δ ~30–35 ppm in 13C) and octyl chain (δ ~0.8–1.5 ppm in 1H). Aromatic protons typically appear between δ 6.5–7.5 ppm .

- HRMS : Confirm molecular ion ([M+H]<sup>+</sup>) with <1 ppm error.

- X-ray crystallography : Resolve steric effects from bulky substituents, as demonstrated in structurally similar N-aryl anilines .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for derivatives of this compound?

Discrepancies may arise from solvent polarity, concentration, or impurities. Cross-validate using:

- DEPT-135 NMR to distinguish CH3 (tert-butyl) and CH2 (octyl) groups.

- 2D NMR (COSY, HSQC) to assign coupling patterns and resolve overlapping signals .

- Computational chemistry : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies optimize the compound’s application in room-temperature phosphorescence (RTP) materials?

highlights host-guest doping systems (e.g., using TBBU as a host) to enhance RTP. Key steps:

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Bulky tert-butyl and octyl groups hinder crystal packing. Solutions include:

- Solvent screening : Use mixed solvents (e.g., hexane/ethyl acetate) to slow crystallization.

- Temperature gradients : Gradual cooling from 60°C to 4°C.

- Seeding : Introduce microcrystals of analogous structures (e.g., 4-[4-(4-Phenylphenyl)phenyl]aniline) .

Methodological Considerations

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular docking : Simulate interactions with catalytic metal centers (e.g., Ir in hydrogenation catalysts) .

Q. What safety protocols are recommended given limited toxicity data?

- Handling : Use fume hoods and PPE (nitrile gloves, lab coats).

- Storage : Inert atmosphere (N2) at –20°C to prevent oxidation.

- Disposal : Incinerate at >800°C to avoid aromatic amine byproducts .

Data Contradictions and Validation

Q. How to address discrepancies in reported solubility parameters?

Variability arises from substituent conformation. Validate via:

- Hansen solubility parameters : Experimentally determine δD, δP, δH using turbidimetry.

- Molecular dynamics simulations : Model interactions with solvents (e.g., toluene vs. DMSO) .

Applications in Material Science

Q. Can this compound stabilize free radicals in polymer matrices?

Yes, the tert-butyl group acts as a radical scavenger. Test via:

- Electron paramagnetic resonance (EPR) : Detect radical quenching in polyethylene films.

- Accelerated aging studies : Monitor oxidative degradation at 80°C/75% RH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.